![molecular formula C18H19N3O4S2 B2516717 N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060168-75-3](/img/structure/B2516717.png)
N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
BZML can be synthesized from the key precursor, N-(1H-benzofuran-2-yl)-1,3-thiazol-2-yl-carbonyl hydrazide dicyanide , which is coupled with 2-aminobenzofuran using diazotization in pyridine. Various secondary amines react with compound 2 in boiling ethanol to yield different acrylonitrile derivatives, including BZML .
Molecular Structure Analysis
The molecular structure of BZML consists of a piperidine ring with a thiazole and benzofuran moiety attached. The compound contains multiple double bonds and aromatic bonds, contributing to its overall stability and reactivity .
Chemical Reactions Analysis
BZML exhibits interesting behavior, such as its reaction with hydrazine hydrate to produce 4-(1H-benzofuran-2-yl)diazenyl-1H-pyrazole-3,5-diamine. Additionally, it reacts with ethyl cyanoacetate in the presence of ethanol and sodium ethoxide to form 4-amino-1-(1H-benzofuran-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile .
Applications De Recherche Scientifique
Metabolism and Disposition Studies
One study focused on the metabolism and disposition of a closely related compound, SB-649868, an orexin 1 and 2 receptor antagonist potentially for treating insomnia. The study involved an open-label design with eight healthy male subjects and utilized high-performance liquid chromatography-mass spectrometry for metabolite profiling. The elimination of drug-related material was almost complete over a 9-day period, primarily via feces, with urinary excretion accounting for a smaller percentage. The study revealed the presence of slowly cleared metabolites, indicating extensive metabolism of the compound. Notably, an unusual hemiaminal metabolite resulting from the oxidation of the benzofuran ring was identified as a principal circulating component in plasma extracts. This suggests that derivatives like N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide might undergo similar metabolic pathways, highlighting their complex disposition in the human body (Renzulli et al., 2011).
Synthesis and Antimicrobial Activity
Another aspect of research on similar compounds involves their synthesis and biological activity. For instance, a study synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their antimicrobial activity. These compounds were prepared through a series of steps starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to various intermediates and finally the target compounds. The synthesized derivatives exhibited moderate to significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. This research indicates the broad utility of sulfonamide derivatives in addressing microbial resistance, which might extend to compounds like N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide (Khalid et al., 2016).
Antipsychotic and Enzyme Inhibition Studies
Further studies have explored the synthesis and evaluation of heterocyclic carboxamides, including those with structures similar to the compound , for potential antipsychotic agents. These compounds were tested for their ability to bind to various receptors and their efficacy in vivo, indicating the potential of such derivatives in psychiatric medication development (Norman et al., 1996).
Propriétés
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-27(23,24)21-8-4-6-13(10-21)17(22)20-18-19-14(11-26-18)16-9-12-5-2-3-7-15(12)25-16/h2-3,5,7,9,11,13H,4,6,8,10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZNQLOTRBUOBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.